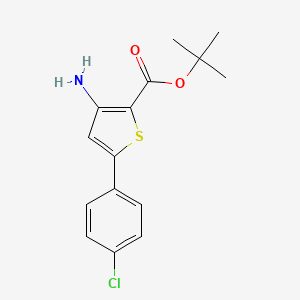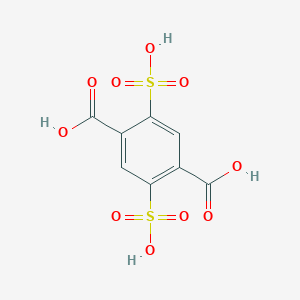
2,5-Disulfoterephthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Disulfoterephthalic acid, also known as 1,4-Benzenedicarboxylic acid, 2,5-disulfo-, is an organic compound with the molecular formula C8H6O10S2 and a molecular weight of 326.26 g/mol . This compound is characterized by the presence of two sulfonic acid groups attached to the benzene ring at the 2 and 5 positions, along with two carboxylic acid groups at the 1 and 4 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Disulfoterephthalic acid typically involves the sulfonation of terephthalic acid. One common method includes the reaction of terephthalic acid with concentrated sulfuric acid under controlled conditions to introduce the sulfonic acid groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity terephthalic acid and sulfuric acid, with precise control over reaction temperature and time to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Disulfoterephthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The sulfonic acid groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonic acid derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
2,5-Disulfoterephthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals, dyes, and pigments.
Wirkmechanismus
The mechanism of action of 2,5-Disulfoterephthalic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid groups can form strong interactions with various substrates, influencing their reactivity and stability. The compound’s effects are mediated through its ability to participate in multiple chemical reactions, thereby modifying the properties of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terephthalic acid: Lacks the sulfonic acid groups, making it less reactive in certain chemical reactions.
2,5-Dihydroxyterephthalic acid: Contains hydroxyl groups instead of sulfonic acid groups, leading to different reactivity and applications.
Uniqueness
2,5-Disulfoterephthalic acid is unique due to the presence of both sulfonic and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H6O10S2 |
|---|---|
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
2,5-disulfoterephthalic acid |
InChI |
InChI=1S/C8H6O10S2/c9-7(10)3-1-5(19(13,14)15)4(8(11)12)2-6(3)20(16,17)18/h1-2H,(H,9,10)(H,11,12)(H,13,14,15)(H,16,17,18) |
InChI-Schlüssel |
YLYNKCXTUZRNJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1S(=O)(=O)O)C(=O)O)S(=O)(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


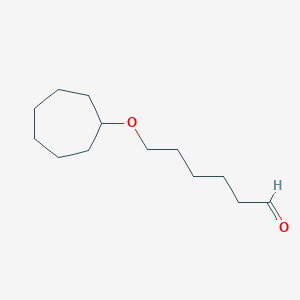
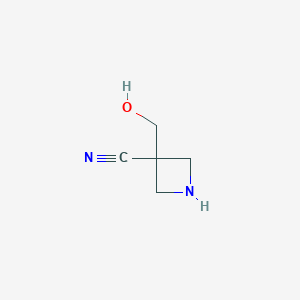
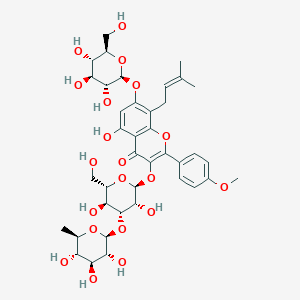
![4-(4-Methoxyphenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13027379.png)
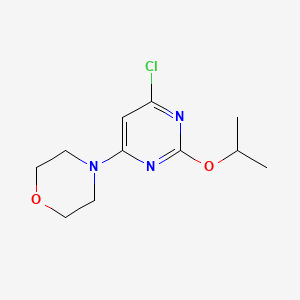
![Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B13027398.png)
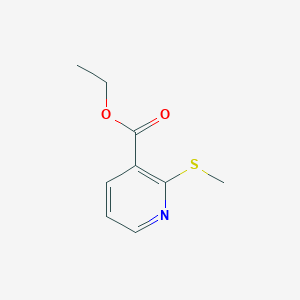
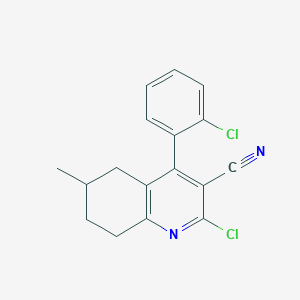
![(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13027412.png)
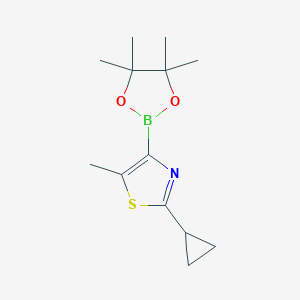
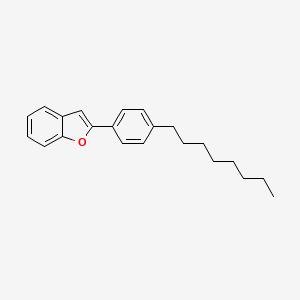
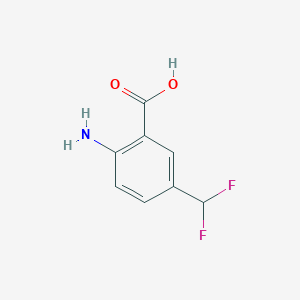
![[(2R,3R,4R,5S)-2-[(1S)-1-benzoyloxyethyl]-4,5-dihydroxy-4-methyloxolan-3-yl] benzoate](/img/structure/B13027446.png)
